Cas no 70610-87-6 (2-BROMOOCTANOIC ACID)

2-BROMOOCTANOIC ACID structure
2-BROMOOCTANOIC ACID structure
Product Name:2-BROMOOCTANOIC ACID
CAS No:70610-87-6
MF:C8H15BrO2
MW:223.107502222061
CID:826631
PubChem ID:552003
Update Time:2025-04-19

2-BROMOOCTANOIC ACID Chemical and Physical Properties

Names and Identifiers

    • 2-BROMOOCTANOIC ACID
    • CYCLOPROPYLCARBONYL-1-PIPERAZINAMIDE HYDROCHLORIDE
    • MFCD00004219
    • InChI=1/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11
    • BS-43962
    • 70610-87-6
    • SCHEMBL375050
    • J-016340
    • 2623-82-7
    • Octanoic acid,2-bromo-
    • Octanoic acid, 2-bromo-, (A+/-)-
    • 2-BROMOOCTANOICACID
    • 2-bromo-octanoic acid
    • FT-0634409
    • AKOS015893911
    • 2-Bromooctanoic acid #
    • NS00047992
    • CS-0328199
    • EN300-7721254
    • 2-Bromocaprylic acid
    • B0627
    • 2-Bromo-n-octanoic Acid
    • 2-Bromooctanoic acid, 97%
    • Octanoic acid, 2-bromo-
    • Inchi: 1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
    • InChI Key: GTGTXZRPJHDASG-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)O)CCCCCC

Computed Properties

  • Exact Mass: 222.02554g/mol
  • Monoisotopic Mass: 222.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Color/Form:
  • Density: 1.278 g/mL at 25 °C(lit.)
  • Boiling Point: 140 °C5 mm Hg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.471(lit.)
  • Solubility:

2-BROMOOCTANOIC ACID Security Information

  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: 26-36/37/39-45
  • FLUKA BRAND F CODES:8-10
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • Risk Phrases:34
  • Packing Group:III
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.